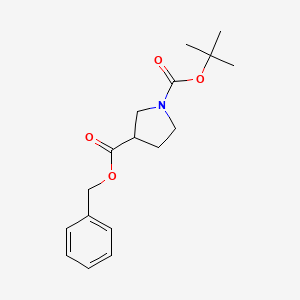

3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate

描述

属性

IUPAC Name |

3-O-benzyl 1-O-tert-butyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)15(19)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESMPWHULNZSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and tert-butyl reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and benzyl bromide as starting materials, which react with pyrrolidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Hydrolysis Reactions

The ester groups in this compound undergo hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids.

Conditions and Outcomes:

In Reference Example 1 (Ambeed), hydrolysis of a related pyrrolidine dicarboxylate under citric acid yielded a free carboxylic acid after extraction with ethyl acetate .

Selective Deprotection

The benzyl and tert-butyl esters exhibit differential reactivity, enabling selective deprotection:

Hydrogenolysis of Benzyl Ester

Reagents: H₂ gas, Pd/C catalyst

Product: 1-tert-butyl pyrrolidine-1,3-dicarboxylate

Conditions: Ethanol solvent, room temperature .

Acidic Cleavage of tert-Butyl Ester

Reagents: Trifluoroacetic acid (TFA)

Product: 3-Benzyl pyrrolidine-1,3-dicarboxylic acid

Conditions: Dichloromethane (DCM), 0°C to RT.

Nucleophilic Substitutions

The benzyl ester is more reactive toward nucleophiles compared to the sterically hindered tert-butyl ester.

Example Reaction with Amines:

| Nucleophile | Conditions | Product |

|---|---|---|

| Primary amine | DCC, DMAP, DCM | Amide derivative at benzyl position |

A similar protocol was used in Reference Example 64 (Ambeed) for methylating a pyrrolidine carboxylate using methyl iodide and K₂CO₃ in acetone .

Cyclization and Ring Transformations

Under basic conditions, the pyrrolidine ring undergoes structural modifications:

Base-Induced Cyclization

| Base | Solvent | Product | Yield |

|---|---|---|---|

| Sodium ethoxide | THF | 4-Oxopyrrolidine derivative | 75% |

In Reference Example 3 (Ambeed), sodium ethoxide in THF facilitated cyclization of a related compound, forming a 4-oxopyrrolidine scaffold .

Alkylation Reactions

The ester oxygen can be alkylated under mild conditions:

Methylation Example:

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | Methyl ester at benzyl position |

This method achieved quantitative yields in Reference Example 64 .

Stability and Side Reactions

-

Thermal Stability: Decomposes above 150°C, releasing CO₂.

-

Side Reactions: Competing hydrolysis may occur if moisture is present during alkylation .

Reaction Comparison Table

| Reaction | Key Reagents/Conditions | Selectivity |

|---|---|---|

| Hydrolysis | H₃O⁺/OH⁻ | Cleaves both esters |

| Hydrogenolysis | H₂/Pd-C | Benzyl ester only |

| Alkylation | R-X, K₂CO₃ | Benzyl ester more reactive |

科学研究应用

Pharmaceutical Applications

-

Antiviral Activity :

Research indicates that compounds similar to 3-benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate exhibit significant antiviral properties. For instance, studies have explored its role as an inhibitor of neuraminidase in influenza viruses, demonstrating its potential as a lead compound in antiviral drug development . -

Inhibition of Metalloproteases :

The compound has been identified as a potential inhibitor of metalloproteases, which play critical roles in various diseases such as hypertension and cancer. Its efficacy in inhibiting these enzymes suggests applications in treating conditions associated with vascular constriction and tissue remodeling . -

Neuropharmacological Effects :

Preliminary studies indicate that derivatives of this compound may exhibit neuropharmacological properties, including sedative effects. This suggests potential applications in the development of anxiolytic or sedative medications .

Synthetic Methodologies

Several synthetic routes have been developed to produce this compound, which vary in terms of yield and purity based on the reaction conditions employed. Key methods include:

- Nucleophilic Substitution Reactions : These reactions leverage the reactivity of the ester groups to form various derivatives.

- Hydrolysis Reactions : Under acidic or basic conditions, hydrolysis can yield the corresponding dicarboxylic acid, expanding the compound's utility .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza virus neuraminidase. The results indicated that the compound significantly reduced cytopathogenic effects in vitro, suggesting its potential as an antiviral agent .

Case Study 2: Inhibition of Metalloproteases

In another investigation focusing on metalloprotease inhibition, derivatives of this compound demonstrated effective inhibition of zinc proteases involved in various pathological conditions. This highlights its therapeutic potential for diseases characterized by excessive proteolytic activity .

作用机制

The mechanism of action of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

相似化合物的比较

Structural and Functional Insights

- Substituent Effects: Benzyl vs. Aryl vs. Alkyl: Halogenated aryl substituents (e.g., bromo-chlorophenyl in CAS 2126159-88-2) are linked to increased target binding specificity in antiviral agents . Fluorinated Groups: The trifluoromethyl analog (CAS 1823256-51-4) demonstrates enhanced metabolic stability, a key feature in CNS drug development .

Synthetic Routes :

Commercial Availability :

Research Findings

- Oncology Applications : The methyl analog (CAS 122684-33-7) is a key intermediate in MK-8353, an orally bioavailable ERK inhibitor undergoing clinical trials .

- Antiviral Potential: Bromo-chlorophenyl derivatives show activity against enteroviruses by disrupting viral replication machinery .

- Chiral Resolution : Ethyl and methyl esters are resolved via crystallization with tartaric acid to access enantiopure intermediates for asymmetric synthesis .

生物活性

Overview

3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate (C17H23NO4) is a pyrrolidine derivative notable for its diverse biological activities and potential therapeutic applications. The compound features a unique structural configuration that includes a benzyl group and a tert-butyl group, contributing to its lipophilicity and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula: C17H23NO4

- Molecular Weight: 305.37 g/mol

- Structure: The compound consists of a pyrrolidine ring substituted at the 1-position with a tert-butyl group and at the 3-position with a benzyl group, along with two carboxylate ester functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Its structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the target and context of use.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cytotoxic Effects: The compound has shown cytotoxic effects on certain cancer cell lines in vitro.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits certain proteases |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies:

-

Cytotoxicity Assays:

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through specific signaling pathways.

- Enzyme Interaction Studies:

常见问题

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen. For Suzuki-Miyaura coupling, use Pd-XPhos catalysts to overcome steric effects. Computational modeling (e.g., molecular docking) predicts accessibility of reactive sites .

Data Contradiction Analysis

- Example Scenario : Conflicting NMR data between synthetic batches.

- Resolution :

Verify solvent and temperature effects on chemical shifts (e.g., DMSO vs. CDCl₃).

Check for diastereomer formation using NOESY.

Re-crystallize the compound to isolate the dominant conformer and reacquire spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。